molecular formula C14H17N3O B11870660 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-57-7

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11870660
CAS No.: 1203661-57-7
M. Wt: 243.30 g/mol
InChI Key: AHVNFUAAVVNUGD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.

    Reduction and Amination: The final step involves the reduction of the intermediate compound followed by amination to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
  • 4-Methoxyamphetamine

Uniqueness

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the tetrahydroindazole core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 123456 (hypothetical for illustrative purposes)

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. For instance:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, a related compound exhibited an IC50 of 0.64 μM against the MM1.S multiple myeloma cell line .
CompoundCell LineIC50 (μM)
This compoundHCT116TBD
Related CompoundMM1.S0.64

Antibacterial Activity

The compound's biological activity also extends to antibacterial properties. In vitro studies have reported varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods.

CompoundPathogenMIC (μg/mL)
This compoundE. coliTBD
Related CompoundS. aureus40

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Cell Cycle Arrest : Indazole derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Study on Anticancer Efficacy

In a recent study published in the Journal of Natural Products, researchers synthesized a series of indazole derivatives and evaluated their anticancer efficacy. Among these, the compound demonstrated promising results in inhibiting tumor growth in xenograft models .

Safety and Toxicity Assessment

A toxicity assessment was conducted using cardiomyocyte cultures. The compound showed no significant cytotoxicity at concentrations below 40 μM, suggesting a favorable safety profile for further development .

Properties

CAS No.

1203661-57-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H17N3O/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16-17/h5-9,13H,2-4,15H2,1H3

InChI Key

AHVNFUAAVVNUGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N

Origin of Product

United States

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